磺基-N-琥珀酰亚胺基 (N-碘乙酰)氨基苯甲酸酯

描述

Synthesis Analysis

The synthesis of derivatives of Sulfo-N-succinimidyl aminobenzoate involves complex procedures aimed at incorporating specific functional groups that facilitate subsequent biochemical reactions. For example, the synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB), a related agent, outlines a protocol where the precursor is first radio-iodinated, followed by protection and deprotection steps to yield the final product. This detailed synthesis procedure highlights the complexity and precision required in the synthesis of such compounds (Vaidyanathan & Zalutsky, 2007).

Molecular Structure Analysis

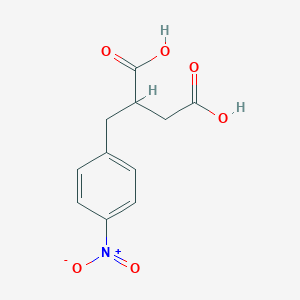

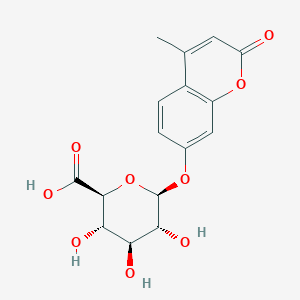

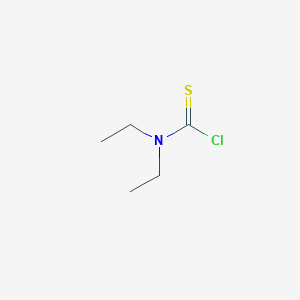

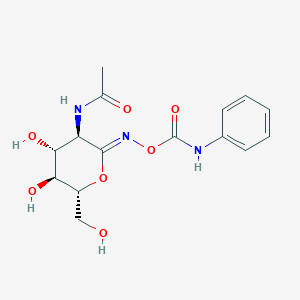

The molecular structure of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate and its derivatives is critical for their function as labeling agents. These compounds often contain a sulfonyl group attached to a nitrogen atom, forming a succinimidyl ester. This structure is crucial for their reactivity with amino groups in proteins, facilitating the attachment of various labels for analytical purposes.

Chemical Reactions and Properties

Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate derivatives undergo specific chemical reactions, primarily targeting the modification of proteins. The presence of the iodoacetyl group allows for efficient coupling with thiol groups in proteins, making it a versatile tool in bioconjugation chemistry. For instance, the use of N-succinimidyl 3-[*I]iodobenzoate as an agent for indirect radioiodination of proteins demonstrates the compound's ability to facilitate the attachment of radioactive iodine labels to proteins (Vaidyanathan & Zalutsky, 2006).

科学研究应用

蛋白质标记与交联

Sulfo-SIAB是一种水溶性、中等长度的交联剂,用于通过磺基-N-羟基琥珀酰亚胺 (sulfo-NHS) 酯和碘乙酰反应基团进行胺基与巯基的偶联 . 它用于蛋白质分析试剂,用于交联、标记和蛋白质修饰 .

反应基团

该化合物包含反应基团:磺基-NHS 酯和碘乙酰。 这些基团对氨基和巯基具有反应性 . 这一特性使其在需要特定反应性的各种生化研究应用中非常有用。

不可裂解

Sulfo-SIAB是不可裂解的 . 这一特性在某些应用中很重要,在这些应用中,交联产物的稳定性至关重要。

水溶性

Sulfo-SIAB是水溶性的 . 这一特性使其易于在水溶液中使用,扩展了其在生物学研究中的应用范围。

亲脂性和膜渗透性

SIAB,Sulfo-SIAB的非磺化类似物,是亲脂性的,并且可以渗透细胞膜 . 这一特性使其能够穿过细胞膜,使其在细胞研究中非常有用。

抑制脂肪酸转运酶

磺基-N-琥珀酰亚胺基酯,包括Sulfo-SIAB,已被发现抑制脂肪酸转运酶 (FAT/CD36) 介导的细胞脂肪酸摄取 . 这使得它们成为研究质膜蛋白在长链脂肪酸 (LCFA) 摄取过程中的功能意义的强大工具 .

作用机制

Target of Action

The primary target of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate is the CD36 receptor , a transmembrane glycoprotein . CD36 plays a crucial role in lipid uptake and transport, and is involved in various physiological and pathological processes .

Mode of Action

Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate interacts with its target, the CD36 receptor, through a covalent modification of the Lys164 residue within the fatty acid (FA) and oxidized low-density lipoprotein (oxLDL) binding domain . This interaction results in an irreversible inhibition of the fatty acid translocase (CD36/FAT)-mediated signaling and uptake of long-chain fatty acids (LCFA) and oxLDL .

Biochemical Pathways

The compound’s action affects the fatty acid metabolism by inhibiting the uptake of LCFA and oxLDL, which are essential components of lipid metabolism . The downstream effects of this inhibition can impact various physiological processes, including lipid homeostasis and inflammatory responses .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability

Result of Action

The molecular and cellular effects of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate’s action include the inhibition of fatty acid uptake, which can lead to changes in lipid metabolism and potentially influence cellular energy production . Additionally, by inhibiting CD36-mediated signaling, it may also impact cellular processes such as inflammation .

Action Environment

The action, efficacy, and stability of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate can be influenced by various environmental factors. For instance, the compound is lipophilic and membrane-permeable , suggesting that its action might be influenced by the lipid composition of the cell membrane. Furthermore, its stability and reactivity could be affected by factors such as pH and temperature . .

安全和危害

属性

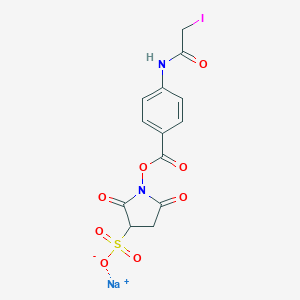

IUPAC Name |

sodium;1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSGWIABCIVPJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN2NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399681 | |

| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144650-93-1 | |

| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-SIAB sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EUQ7PWP2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

![Dibenz[a,h]acridine](/img/structure/B14076.png)